molecular formula C14H12N4O3 B13409502 Ethyl 4-(9H-Purin-6-yloxy)benzoate

Ethyl 4-(9H-Purin-6-yloxy)benzoate

Cat. No.: B13409502
M. Wt: 284.27 g/mol
InChI Key: BCCVGDAOYUQASK-UHFFFAOYSA-N
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Description

Ethyl 4-(9H-Purin-6-yloxy)benzoate is a chemical compound with the molecular formula C14H12N4O3 and a molecular weight of 284.27 g/mol. It is a derivative of benzoic acid and purine, featuring an ester functional group. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(9H-Purin-6-yloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(9H-Purin-6-yloxy)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(9H-Purin-6-yloxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-(9H-Purin-6-yloxy)benzoic acid and ethanol under acidic or basic conditions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The purine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the purine ring.

Major Products Formed

    Hydrolysis: 4-(9H-Purin-6-yloxy)benzoic acid and ethanol.

    Reduction: The corresponding alcohol and other by-products depending on the reaction conditions.

    Substitution: Various purine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(9H-Purin-6-yloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(9H-Purin-6-yloxy)benzoate involves its interaction with various molecular targets, particularly those related to purine metabolism. The ester group can undergo hydrolysis to release 4-(9H-Purin-6-yloxy)benzoic acid, which can then interact with enzymes and receptors involved in purine pathways . The purine moiety can also participate in binding interactions with nucleic acids and proteins, influencing biological processes.

Comparison with Similar Compounds

Ethyl 4-(9H-Purin-6-yloxy)benzoate can be compared with other similar compounds such as:

    Ethyl benzoate: A simpler ester with a benzoic acid moiety but lacking the purine group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    4-(9H-Purin-6-yloxy)benzoic acid: The corresponding acid form without the ester group.

The uniqueness of this compound lies in its combination of a purine moiety with a benzoic acid ester, providing a versatile building block for various chemical and biological applications.

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

ethyl 4-(7H-purin-6-yloxy)benzoate

InChI

InChI=1S/C14H12N4O3/c1-2-20-14(19)9-3-5-10(6-4-9)21-13-11-12(16-7-15-11)17-8-18-13/h3-8H,2H2,1H3,(H,15,16,17,18)

InChI Key

BCCVGDAOYUQASK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3

Origin of Product

United States

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